

# The Role of DCBLD2/ESDN in Tumor Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein that has emerged as a significant player in the progression of various cancers.[1][2] Structurally, the protein contains a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain.[1][2] Initially identified in vascular cells, its role extends to regulating proliferation, migration, and invasion in numerous tumor types, including lung, colorectal, and pancreatic cancers, as well as glioblastoma.[2][3][4] This guide provides a comprehensive overview of the current understanding of DCBLD2's function in oncology, its associated signaling pathways, clinical significance, and detailed experimental protocols for its study.

## Data Presentation: DCBLD2/ESDN in Oncology

The expression and functional impact of DCBLD2 vary across different malignancies, often correlating with tumor aggressiveness and patient prognosis. The following tables summarize the key quantitative findings from recent literature.

Table 1: Expression of DCBLD2/ESDN in Human Cancers Compared to Normal Tissues



| Cancer Type                                        | Expression Status | Fold Change / p-<br>value                                  | Reference |
|----------------------------------------------------|-------------------|------------------------------------------------------------|-----------|
| Lung Adenocarcinoma<br>(LUAD)                      | Upregulated       | p = 0.0003 (mRNA,<br>TCGA); p = 0.0049<br>(Protein, CPTAC) | [2]       |
| Colorectal Cancer<br>(CRC)                         | Upregulated       | p < 0.001 (mRNA &<br>Protein)                              | [5][6]    |
| Pancreatic Ductal Adenocarcinoma (PDAC)            | Upregulated       | Diagnostic AUC<br>values: 0.800 - 0.984                    | [7]       |
| Glioblastoma (GBM)                                 | Upregulated       | p = 1.8e-5                                                 | [1]       |
| Head and Neck<br>Squamous Cell<br>Carcinoma (HNSC) | Upregulated       | p = 3.2e-20                                                | [1]       |
| Kidney Renal<br>Papillary Cell<br>Carcinoma (KIRP) | Upregulated       | p = 1.4e-16                                                | [1]       |
| Cholangiocarcinoma<br>(CHOL)                       | Upregulated       | p = 5.0e-5                                                 | [1]       |
| Breast Invasive<br>Carcinoma (BRCA)                | Downregulated     | p = 2.2e-40                                                | [1]       |
| Prostate<br>Adenocarcinoma<br>(PRAD)               | Downregulated     | p = 9.1e-14                                                | [1]       |
| Kidney Renal Clear<br>Cell Carcinoma<br>(KIRC)     | Downregulated     | p = 6.4e-6                                                 | [1]       |
| Gastric Cancer                                     | Downregulated     | 79% of cases showed lower expression vs. normal tissue     | [8]       |



Table 2: Correlation of DCBLD2/ESDN Expression with Clinicopathological Parameters

| Cancer Type                                           | Parameter                | Correlation                         | p-value / χ²          | Reference |
|-------------------------------------------------------|--------------------------|-------------------------------------|-----------------------|-----------|
| Lung<br>Adenocarcinoma<br>(LUAD)                      | Lymph Node<br>Metastasis | Positive                            | χ² = 7.360 (p < 0.01) | [2]       |
| TNM Stage                                             | Positive                 | $\chi^2 = 6.063 \text{ (p < 0.05)}$ | [2]                   |           |
| Colorectal Cancer (CRC)                               | Disease Stage            | Positive                            | -                     | [4]       |
| Vascular<br>Invasion                                  | Positive                 | -                                   | [4]                   |           |
| Cholangiocarcino<br>ma (CHOL)                         | Pathological<br>Stage    | Positive                            | p < 0.05              | [1]       |
| Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSC) | Pathological<br>Stage    | Positive                            | p < 0.05              | [1]       |
| Kidney Renal Papillary Cell Carcinoma (KIRP)          | Pathological<br>Stage    | Positive                            | p < 0.05              | [1]       |
| Lung Squamous<br>Cell Carcinoma<br>(LUSC)             | Pathological<br>Stage    | Positive                            | p < 0.05              | [1]       |

Table 3: Association of DCBLD2/ESDN Expression with Patient Survival



| Cancer Type                      | Patient Cohort                                 | Association of<br>High DCBLD2<br>with Survival | Hazard Ratio<br>(HR) / p-value | Reference |
|----------------------------------|------------------------------------------------|------------------------------------------------|--------------------------------|-----------|
| Lung<br>Adenocarcinoma<br>(LUAD) | TCGA (n=500)                                   | Shorter Overall<br>Survival (OS)               | p = 0.0002                     | [2]       |
| Hospital Cohort<br>(n=120)       | Shorter OS &<br>Relapse-Free<br>Survival (RFS) | p = 0.0418 (OS),<br>p = 0.0140 (RFS)           | [2]                            |           |
| Colorectal<br>Cancer (CRC)       | Patient Cohort<br>(n=90)                       | Shorter Overall<br>Survival                    | -                              | [4]       |
| Pan-Cancer<br>Analysis (TCGA)    | GBMLGG                                         | Shorter Overall<br>Survival                    | HR = 2.19, p =<br>3.7e-33      | [1]       |
| LIHC                             | Shorter Overall<br>Survival                    | HR = 1.42, p =<br>7.7e-3                       | [1]                            | _         |
| PAAD                             | Shorter Overall<br>Survival                    | HR = 1.36, p =<br>2.1e-4                       | [1]                            | _         |
| BLCA                             | Shorter Overall<br>Survival                    | HR = 1.23, p =<br>2.8e-4                       | [1]                            |           |

Table 4: In Vitro Functional Effects of DCBLD2 Modulation



| Cell Line(s)      | Cancer<br>Type             | Modulation         | Effect                                        | Quantitative<br>Change | Reference |
|-------------------|----------------------------|--------------------|-----------------------------------------------|------------------------|-----------|
| A549, Pc9         | Lung<br>Adenocarcino<br>ma | Overexpressi<br>on | Increased<br>Cell Migration                   | -                      | [2]       |
| HCT116,<br>HT29   | Colorectal<br>Cancer       | Knockdown          | Reduced Cell Proliferation & Invasion         | -                      | [4]       |
| HCT116,<br>CACO-2 | Colorectal<br>Cancer       | Knockdown          | Inhibited Cell Migration & Invasion           | -                      | [6]       |
| SNU-601           | Gastric<br>Cancer          | Overexpressi<br>on | Inhibited<br>Invasion                         | p = 0.0016             | [8]       |
| U87, SNB19        | Glioblastoma               | Knockdown          | Reduced Cell Proliferation & Colony Formation | p < 0.05               | [9]       |

Table 5: In Vivo Effects of DCBLD2 Modulation on Tumor Growth and Metastasis



| Animal<br>Model                            | Cancer<br>Type             | Modulation         | Effect                                         | Quantitative<br>Change | Reference |
|--------------------------------------------|----------------------------|--------------------|------------------------------------------------|------------------------|-----------|
| Orthotopic<br>Xenograft<br>(A549 cells)    | Lung<br>Adenocarcino<br>ma | Overexpressi<br>on | Increased<br>Lung<br>Metastatic<br>Foci        | -                      | [2]       |
| Orthotopic<br>Xenograft<br>(Pc9/cis cells) | Lung<br>Adenocarcino<br>ma | Knockdown          | Reduced<br>Lung<br>Metastatic<br>Foci          | -                      | [2]       |
| Xenograft<br>Model                         | Colorectal<br>Cancer       | Knockdown          | Reduced<br>Lung<br>Metastasis,<br>Increased OS | -                      | [4]       |
| Brain<br>Xenograft<br>(U87 cells)          | Glioblastoma               | Knockdown          | Reduced<br>Tumor<br>Growth                     | p < 0.01               | [9]       |

## Signaling Pathways and Molecular Mechanisms

DCBLD2 is implicated in several critical signaling pathways that drive tumor progression. Its function often involves interactions with key oncogenic proteins and modulation of their downstream signaling cascades.

# Cisplatin-Induced Metastasis via ERK/AP-1 and Wnt/ $\beta$ -catenin Signaling

In lung adenocarcinoma, the chemotherapeutic agent cisplatin has been shown to paradoxically promote metastasis.[1] This effect is mediated, at least in part, through the upregulation of DCBLD2.[1] Cisplatin treatment activates the ERK signaling pathway, leading to the phosphorylation of the transcription factor AP-1.[1] Activated AP-1 then binds to the promoter region of the DCBLD2 gene, enhancing its transcription.[1] The resulting increase in DCBLD2 protein stabilizes  $\beta$ -catenin by phosphorylating and inactivating GSK3 $\beta$ , which is a key component of the  $\beta$ -catenin destruction complex.[1] Accumulated  $\beta$ -catenin translocates to







the nucleus, where it promotes the expression of genes associated with the Epithelial-Mesenchymal Transition (EMT), ultimately driving tumor metastasis.[1]



Cisplatin-Induced DCBLD2 Upregulation and Metastasis





RTK Signaling

DCBLD2

Prevents inhibition

Recruits TRAF6

Res/Rap1

Proliferation

Migration

Invasion

Angiogenesis

Proliferation

Drug Resistance

DCBLD2 Interaction with Major Signaling Hubs



## Workflow: Analysis of DCBLD2 Expression in Tissues



#### Workflow: In Vitro Functional Analysis of DCBLD2



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of DCBLD2 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 4. Association of DCBLD2 upregulation with tumor progression and poor survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic down-regulation and suppressive role of DCBLD2 in gastric cancer cell proliferation and invasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of DCBLD2/ESDN in Tumor Progression: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15616171#dcbld2-esdn-expression-in-tumor-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com